molecular formula C26H19NO7 B11546426 2-oxo-2-phenylethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-oxo-2-phenylethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11546426
M. Wt: 457.4 g/mol
InChI Key: JFGTVYYIKPNPQQ-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a molecular formula of C26H19NO7. This compound is known for its unique structural features, which include a phenyl group, an ethoxycarbonyl group, and a dioxoisoindoline moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-oxo-2-phenylethyl bromide with 4-(ethoxycarbonyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or ethoxycarbonyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-oxo-2-phenylethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved typically include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • 2-oxo-2-phenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • 2-oxo-2-phenylethyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Uniqueness

The uniqueness of 2-oxo-2-phenylethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H19NO7

Molecular Weight

457.4 g/mol

IUPAC Name

phenacyl 2-(4-ethoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C26H19NO7/c1-2-33-25(31)17-8-11-19(12-9-17)27-23(29)20-13-10-18(14-21(20)24(27)30)26(32)34-15-22(28)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3

InChI Key

JFGTVYYIKPNPQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=CC=C4

Origin of Product

United States

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